1H-Benzotriazole, 6-bromo-5-methyl-
Overview
Description
1H-Benzotriazole, 6-bromo-5-methyl-, also known as 5-Methyl-1H-benzotriazole, is a member of the class of benzotriazoles that is 1H-benzotriazole substituted by a methyl group at position 5 . It is an active component of aircraft deicing and anti-icing fluid . It prevents the corrosion of copper and brass in a variety of corrosive environments .
Chemical Reactions Analysis
5-Methyl-1H-benzotriazole has been used in the determination of benzothiazoles and benzotriazoles in wastewater samples by GC-MS .Physical And Chemical Properties Analysis
5-Methyl-1H-benzotriazole has a molecular weight of 133.15 . It is a cream to beige crystalline powder . It has a melting point of 80-82 °C and a boiling point of 210-212 °C/12 mmHg . It is slightly soluble in chloroform and methanol .Scientific Research Applications
Corrosion Inhibitor
5-Methyl-1H-benzotriazole is an active component of aircraft deicing and anti-icing fluid. It prevents the corrosion of copper and brass in a variety of corrosive environments .
Analytical Chemistry
This compound has been used in the determination of benzothiazoles and benzotriazoles in wastewater samples by GC-MS .
Organic Electronics
Organic multifunctional semiconducting derivatives, such as 5-bromo-6-methyl-1H-benzo[d][1,2,3]triazole, have attracted a great deal of attention due to their potential applications in organic electronics. These include organic field-effect transistors (OFETs), organic solar cells, sensors, photodetectors, and optical waveguide devices .
Antimicrobial Agent
1,2,3-triazoles and its derivatives hold immense potential to significantly advance medicinal chemistry, offering a wide range of versatile and adaptable applications in the form of anti-microbial agents .
Antiviral Agent
1,2,3-triazoles and its derivatives are also known for their antiviral properties .
Antioxidant
1,2,3-triazoles and its derivatives show antioxidant activities .
Anti-diabetic Agent
1,2,3-triazoles and its derivatives have been reported to have anti-diabetic properties .
Anti-cancer Agent
1,2,3-triazoles and its derivatives have been reported to have anti-cancer properties .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which include benzotriazole, have a broad range of biological activities and are used in a variety of applications .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Result of Action
It’s known that imidazole derivatives can have a variety of effects, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Safety and Hazards
properties
IUPAC Name |
5-bromo-6-methyl-2H-benzotriazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN3/c1-4-2-6-7(3-5(4)8)10-11-9-6/h2-3H,1H3,(H,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMXSOZTOJXFPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNN=C2C=C1Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-6-methyl-1H-benzo[d][1,2,3]triazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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